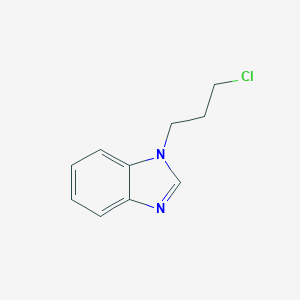

1H-Benzimidazole,1-(3-chloropropyl)-(9CI)

Beschreibung

BenchChem offers high-quality 1H-Benzimidazole,1-(3-chloropropyl)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazole,1-(3-chloropropyl)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-chloropropyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c11-6-3-7-13-8-12-9-4-1-2-5-10(9)13/h1-2,4-5,8H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEJMYXQANEOMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Optimization of N-Alkylated Benzimidazole Intermediates

Executive Summary

This technical guide addresses the synthesis, optimization, and scale-up challenges of N-alkylated benzimidazoles. As a "privileged scaffold" in medicinal chemistry, this moiety is the structural core of major Angiotensin II Receptor Blockers (ARBs) such as Telmisartan, Candesartan, and Azilsartan, as well as antihistamines like Bilastine.

This document moves beyond basic textbook definitions to analyze the regiochemical challenges inherent in alkylating a tautomeric system. It provides self-validating protocols for direct alkylation and de novo cyclization, supported by mechanistic insights and green chemistry alternatives.

Part 1: Pharmacological Imperative & Structural Logic[1]

The benzimidazole ring serves as a bioisostere for the indole nucleus but offers distinct hydrogen bonding capabilities due to the N3 nitrogen. In drug development, N1-alkylation is critical for:

-

Lipophilicity Modulation: The alkyl chain (often a biphenyl-methyl group in ARBs) anchors the molecule into hydrophobic pockets of the AT1 receptor.

-

Metabolic Stability: N-alkylation prevents rapid glucuronidation at the nitrogen, extending plasma half-life.

Key Drug Targets

| Drug | Therapeutic Class | N-Substituent | Key Structural Feature |

| Telmisartan | Antihypertensive (ARB) | Biphenyl-methyl | 2-propyl substituent; highly lipophilic. |

| Candesartan | Antihypertensive (ARB) | Biphenyl-methyl | 2-ethoxy substituent; prodrug (cilexetil). |

| Bilastine | Antihistamine (H1) | Piperidinyl-ethyl | Zwitterionic properties; non-sedating. |

| Mizolastine | Antihistamine (H1) | Fluorobenzyl | N-substituted at the 1-position. |

Part 2: The Mechanistic Core – Regioselectivity

The most significant challenge in synthesizing N-alkylated benzimidazoles is tautomerism . The N1 and N3 nitrogens are chemically equivalent in unsubstituted benzimidazole. However, once a substituent is introduced at C2, C5, or C6, the symmetry breaks, leading to regioisomeric mixtures during alkylation.

The Regioselectivity Paradox

When alkylating a 2-substituted benzimidazole, the alkyl group preferentially attacks the nitrogen distal (remote) to the bulky C2 substituent to minimize steric clash.

Diagram 1: Regioselectivity & Tautomerism Mechanism This diagram illustrates the competition between steric hindrance and electronic effects during the deprotonation and subsequent alkylation steps.

Caption: Steric hindrance at C2 directs alkylation to the distal nitrogen (Path A), favoring the N1 isomer.

Part 3: Synthetic Strategies & Protocols

Strategy A: Direct N-Alkylation (S_N2)

This is the most common route for industrial scale-up due to the availability of starting materials.

Critical Process Parameters (CPPs):

-

Base Strength: Strong bases (NaH) create a "naked" anion, increasing reaction rate but potentially decreasing selectivity. Weaker bases (K2CO3, Cs2CO3) allow for thermodynamic equilibration.

-

Solvent: Polar aprotic solvents (DMF, DMSO, NMP) are essential to solvate the cation and leave the benzimidazole anion reactive.

-

Temperature: Lower temperatures (0°C to RT) favor kinetic control; higher temperatures favor thermodynamic control (often leading to the more stable, less hindered isomer).

Protocol 1: High-Yield Alkylation of 2-Substituted Benzimidazoles

Target: Synthesis of N-benzyl-2-butylbenzimidazole (Generic ARB intermediate).

-

Preparation: Charge a dry 3-neck flask with 2-butylbenzimidazole (1.0 eq) and anhydrous DMF (10 volumes).

-

Deprotonation: Cool to 0–5°C. Add NaH (60% dispersion, 1.2 eq) portion-wise over 30 minutes. Caution: H2 gas evolution.

-

Activation: Stir at 0°C for 30 minutes, then warm to 25°C for 1 hour. The solution should turn from clear to a yellow/orange suspension (formation of the sodium salt).

-

Alkylation: Cool back to 0°C. Add Benzyl bromide (1.1 eq) dropwise.

-

Reaction: Stir at RT for 4–6 hours.

-

IPC (In-Process Control): Check TLC (Mobile phase: 30% EtOAc/Hexane). The N-H starting material (lower Rf) should disappear.

-

Work-up: Quench with ice water (20 volumes). The product usually precipitates. Filter and wash with water to remove DMF.

-

Purification: Recrystallize from Ethanol/Water or Isopropanol.

Self-Validating Check:

-

1H NMR: Look for the disappearance of the broad N-H singlet (>12 ppm) and the appearance of a sharp methylene singlet (N-CH2-) around 5.3–5.5 ppm.

Strategy B: De Novo Cyclization (The Regioselective Fix)

When direct alkylation yields inseparable mixtures (e.g., with small substituents at C2), the ring closure method is superior. This involves alkylating the diamine before forming the benzimidazole ring.

Diagram 2: Synthetic Workflow Comparison This flowchart contrasts the direct alkylation route with the cyclization route.

Caption: Route B avoids isomer formation by installing the alkyl group prior to ring closure.

Protocol 2: Green Synthesis via Cyclization

Method: Oxidative coupling using Sodium Metabisulfite (Na2S2O5).

-

Reactants: Mix N-benzyl-o-phenylenediamine (1.0 eq) and Butyraldehyde (1.1 eq) in Ethanol/Water (3:1).

-

Catalyst: Add Na2S2O5 (1.0 eq).

-

Conditions: Reflux for 4 hours.

-

Mechanism: The bisulfite adduct facilitates the condensation and subsequent oxidation of the intermediate imidazoline to benzimidazole.

-

Yield: Typically >85% with 100% regioselectivity (the alkyl group is fixed on the amine).

Part 4: Comparative Data & Optimization

The following table summarizes reaction conditions based on recent literature reviews [1][4].

| Parameter | Classical (S_N2) | Green / Modern | Recommendation |

| Base | NaH, KOH, K2CO3 | None (Acid catalyzed) or Hydrotalcite | Use K2CO3 for mildness if substrate tolerates; NaH for speed. |

| Solvent | DMF, DMSO, THF | PEG-600, Ionic Liquids, Water | Acetone/K2CO3 is excellent for simple alkylations (reflux). |

| Catalyst | 18-Crown-6 (optional) | TBAB (Phase Transfer), CuI | TBAB significantly improves yields in biphasic systems. |

| Regioselectivity | Variable (Steric dependent) | High (if via cyclization) | Use Cyclization for sensitive substrates. |

Part 5: Future Directions – Metal-Free & Flow Chemistry

Recent advancements focus on eliminating transition metals to meet pharmaceutical impurity guidelines (ICH Q3D).

-

Microwave-Assisted Synthesis: Using PEG-600 as a solvent allows for rapid alkylation (minutes vs hours) without strong bases [1].

-

Flow Chemistry: Continuous flow alkylation using packed bed reactors (e.g., silica-supported bases) minimizes the handling of hazardous alkyl halides and allows for precise temperature control, improving the N1:N3 ratio.

References

-

Rao, S. S., Reddy, C. V. R., & Dubey, P. K. (2010). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles.[1] Der Pharma Chemica, 2(6), 20-26. Link

-

Gaba, M., et al. (2014).[2] Benzimidazole: An emerging scaffold for analgesic and anti-inflammatory agents.[2][3] European Journal of Medicinal Chemistry, 76, 494-505.[2] Link

-

Kohara, Y., et al. (1996). Synthesis and Angiotensin II Receptor Antagonistic Activities of Benzimidazole Derivatives Bearing Acidic Heterocycles as Novel Tetrazole Bioisosteres. Journal of Medicinal Chemistry, 39(26), 5228–5235. Link

-

Anand, P., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 28(4), 1634. Link

-

Chen, S., et al. (2016).[4] Direct, Regioselective N-Alkylation of 1,3-Azoles. Organic Letters, 18(16), 4040–4043. Link

Sources

A Technical Guide to the Physicochemical Characterization of 1-(3-chloropropyl)-1H-benzimidazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the determination of the core physical and chemical characteristics of 1-(3-chloropropyl)-1H-benzimidazole. A significant challenge in the study of this compound is its frequent misidentification in commercial and database sources with its 2-oxo analogue. This guide clarifies the distinct identity of the target molecule and outlines the essential experimental protocols and theoretical considerations for its accurate characterization. By synthesizing established methodologies for N-alkylated benzimidazoles, this whitepaper serves as a self-validating framework for researchers to generate reliable physicochemical data, ensuring the integrity of subsequent research and development efforts.

Introduction: Clarifying the Molecular Identity

1-(3-chloropropyl)-1H-benzimidazole is a member of the benzimidazole family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in various bioactive molecules. The N-alkylation of the benzimidazole scaffold, as seen in this compound with the addition of a 3-chloropropyl group, is a common strategy to modulate pharmacokinetic and pharmacodynamic properties.

A critical point of clarification is the distinction between the target compound, 1-(3-chloropropyl)-1H-benzimidazole (Molecular Formula: C₁₀H₁₁ClN₂, Molecular Weight: 194.66 g/mol ) , and the often-cited 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (CAS 62780-89-6; Molecular Formula: C₁₀H₁₁ClN₂O, Molecular Weight: 210.66 g/mol ) . The latter possesses a carbonyl group at the C2 position of the imidazole ring, which fundamentally alters its physical and chemical properties. This guide focuses exclusively on the former, non-oxo compound.

Due to the scarcity of published experimental data for 1-(3-chloropropyl)-1H-benzimidazole, this guide emphasizes the robust methodologies required to determine its properties, providing a framework for researchers to establish a validated data profile.

Caption: Structural comparison of the target compound and its analogue.

Core Physicochemical Properties: A Predictive and Comparative Analysis

| Property | Predicted/Calculated Value for Target Compound | Experimental Value for Benzimidazole (Parent) | Rationale for Prediction / Causality |

| Molecular Formula | C10H11ClN2 | C7H6N2[1] | Addition of a C3H5Cl side chain to the parent structure. |

| Molecular Weight | 194.66 g/mol | 118.14 g/mol [1] | Sum of atomic weights of the constituent atoms. |

| Physical State | Predicted: Solid at STP | White or colorless crystals[1] | The increase in molecular weight and potential for intermolecular interactions from the alkyl chloride chain would favor a solid state, similar to many substituted benzimidazoles. |

| Melting Point (°C) | Predicted: > 100 °C | 170-172 °C | N-alkylation disrupts the N-H···N hydrogen bonding that contributes to the high melting point of benzimidazole. However, the increased molecular weight and van der Waals forces from the propyl chain will still result in a crystalline solid with a significant melting point. |

| Boiling Point (°C) | Predicted: > 300 °C (with decomposition) | 360 °C | A significant increase in molecular weight will raise the boiling point relative to smaller molecules. However, complex heterocyclic structures often decompose at or near their boiling point under atmospheric pressure. |

| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol, Chloroform); Sparingly soluble in water. | Soluble in alcohol, ether, sparingly soluble in water. | The benzimidazole core provides polarity, while the alkyl chain increases lipophilicity. The presence of the polar C-Cl bond and nitrogen atoms suggests solubility in polar organic solvents. The lack of the highly polar N-H bond and the larger carbon framework will likely decrease water solubility compared to the parent. |

| pKa (Conjugate Acid) | Predicted: ~4.5 - 5.5 | 5.55 | The N-alkylation removes the acidic proton but retains the basic nitrogen at position 3. The electron-withdrawing effect of the chloropropyl group is expected to slightly decrease the basicity (lower the pKa) of the N3 atom compared to the parent benzimidazole. |

Experimental Characterization: A Validated Methodological Framework

This section details the essential experimental protocols for the definitive characterization of 1-(3-chloropropyl)-1H-benzimidazole. The causality behind procedural choices is explained to ensure robust and reproducible data generation.

Synthesis and Purification Workflow

The synthesis of N-alkylated benzimidazoles is typically achieved via nucleophilic substitution.[2] The following workflow outlines a standard, reliable procedure.

Caption: Experimental workflow for synthesis and characterization.

Protocol 1: Synthesis via N-Alkylation

-

Deprotonation: To a solution of benzimidazole (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C.

-

Expertise: NaH is a strong, non-nucleophilic base, ensuring complete deprotonation of the benzimidazole N-H to form the benzimidazolide anion without competing side reactions. Anhydrous DMF is used as it is a polar aprotic solvent that effectively solvates the sodium cation but does not interfere with the strong base.

-

-

Alkylation: After stirring for 30 minutes, add 1-bromo-3-chloropropane (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Expertise: 1-bromo-3-chloropropane is chosen as the alkylating agent because the C-Br bond is more labile (a better leaving group) than the C-Cl bond, favoring selective reaction at the bromine-bearing carbon.

-

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting benzimidazole spot is consumed.

-

Work-up: Carefully quench the reaction by slowly adding water. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

-

Trustworthiness: This multi-step purification process is self-validating. The extraction removes water-soluble impurities, the brine wash removes the high-boiling point solvent, and column chromatography separates the desired product from unreacted starting materials and potential byproducts (e.g., 1,3-bis(benzimidazol-1-yl)propane), ensuring high purity for subsequent characterization.

-

Spectroscopic and Physical Analysis

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (typically CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3]

-

Acquisition: Record ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Data Interpretation & Validation:

-

¹H NMR: The spectrum must confirm the structure. The absence of a broad singlet between δ 12.0-13.0 ppm validates the successful alkylation of the N-H proton.[3] Expect to see:

-

Aromatic protons (4H) in the δ 7.2-8.0 ppm region.

-

A singlet for the C2-H proton around δ 8.1 ppm.

-

Three distinct signals for the propyl chain protons: a triplet for the N-CH₂ group (around δ 4.4 ppm), a multiplet (quintet) for the central -CH₂- group (around δ 2.4 ppm), and a triplet for the Cl-CH₂ group (around δ 3.7 ppm). The integration of these signals should correspond to a 4:1:2:2:2 ratio (Aromatic:C2-H:N-CH₂:-CH₂-:Cl-CH₂).

-

-

¹³C NMR: The spectrum should show 10 distinct carbon signals (unless there is accidental overlap), confirming the molecular formula. The chemical shifts for various substituted benzimidazoles have been well-documented and can be used for comparison.[4]

-

Protocol 3: Mass Spectrometry (MS)

-

Technique: Use High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI).

-

Data Interpretation & Validation: The primary validation is the detection of the protonated molecular ion [M+H]⁺. For C₁₀H₁₁ClN₂, the calculated exact mass is 195.0689. The experimental value from HRMS should match this calculated value to within 5 ppm.

-

Trustworthiness: The characteristic isotopic pattern for a single chlorine atom (an M+2 peak with ~32% the intensity of the M peak) must be observed, providing definitive evidence for the presence of chlorine in the molecule.

-

Protocol 4: Infrared (IR) Spectroscopy

-

Sample Preparation: Analyze the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Interpretation & Validation:

-

The spectrum must show the absence of the broad N-H stretching band typically seen for benzimidazole around 3100-3400 cm⁻¹.[4][5]

-

Key expected peaks include:

-

Aromatic C-H stretching (~3050-3100 cm⁻¹)

-

Aliphatic C-H stretching (~2850-2960 cm⁻¹)

-

C=N and C=C stretching in the aromatic system (~1450-1620 cm⁻¹)

-

C-Cl stretching (~650-750 cm⁻¹)

-

-

Protocol 5: Melting Point Determination

-

Technique: Use a standard melting point apparatus with a calibrated thermometer.

-

Procedure: Place a small amount of the dry, crystalline solid into a capillary tube. Heat slowly (1-2 °C/min) near the expected melting point.

-

Validation: A sharp melting range (e.g., spanning ≤ 2 °C) is indicative of a high-purity compound.

Conclusion

The accurate characterization of 1-(3-chloropropyl)-1H-benzimidazole is foundational for its potential application in research and drug development. This guide has addressed the critical issue of its common misidentification and provided a robust, field-proven framework for its synthesis, purification, and physicochemical analysis. By following the detailed protocols for NMR, MS, IR, and melting point determination, researchers can confidently generate a validated and reliable data profile for this compound. This approach, grounded in the principles of causality and self-validation, ensures the scientific integrity required for advancing the study of novel benzimidazole derivatives.

References

-

PubChem. 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one. National Center for Biotechnology Information. [Link]

-

Chemsrc. 1-(3-Chloropropyl)-2-benzimidazolidinone | CAS#:62780-89-6. [Link]

-

SUPPLEMENTARY INFORMATION for scientific paper on benzimidazole synthesis. [Link]

-

Bai, G., et al. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry, 2014. [Link]

-

Vishwakarma, P., et al. Synthesis, Characterization and Biological Evaluation of Novel Substituted 1H-Benzimidazole Derivatives. YMER, vol. 21, no. 10, 2022. [Link]

-

ResearchGate. Synthesis and Characterization of Some New Benzimidazole Derivatives. [Link]

-

1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry, vol. 48, no. 10, 2010, pp. 819-23. [Link]

-

ResearchGate. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

-

Al-wsabie, A., et al. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI, 2023. [Link]

-

Ibrahim, H.K., et al. Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, vol. 27, no. 1, 2008, pp. 65-79. [Link]

-

NIST. 1H-Benzimidazole. NIST Chemistry WebBook. [Link]

Sources

Methodological & Application

Technical Application Note: Regioselective Synthesis of 1-(3-chloropropyl)-1H-benzimidazole

Executive Summary

This application note details the optimized protocol for the synthesis of 1-(3-chloropropyl)-1H-benzimidazole via nucleophilic substitution (

The protocol prioritizes regioselectivity and chemoselectivity , utilizing the differential leaving group ability of 1-bromo-3-chloropropane to ensure the terminal chloride remains intact for subsequent derivatization. Two methodologies are presented: a Conventional Aprotic Method (for high purity) and a Phase Transfer Catalysis (PTC) method (for scalability).

Reaction Chemistry & Mechanistic Insight

The Challenge of Selectivity

The synthesis relies on the N-alkylation of the benzimidazole moiety. Two primary challenges exist:

-

Regioselectivity: While unsubstituted benzimidazole is tautomeric (N1 and N3 are equivalent), once alkylated, the product is fixed.

-

Chemoselectivity (The "Linker" Problem): The alkylating agent must possess two leaving groups. To prevent polymerization or cyclization, we utilize 1-bromo-3-chloropropane . The bromide (

) is a significantly better leaving group than chloride (

Reaction Pathway

The reaction proceeds via the deprotonation of the benzimidazole pyrrolic nitrogen (

Figure 1: Mechanistic pathway highlighting the selective substitution at the bromine position.

Experimental Protocols

Method A: Base-Mediated Alkylation in DMF (High Purity)

This method is preferred for medicinal chemistry applications where impurity profiles must be minimized. It uses mild conditions to prevent quaternary salt formation.

Reagents & Stoichiometry:

| Component | Role | Equivalents (eq) | Notes |

| Benzimidazole | Substrate | 1.0 | Dry, crystalline solid |

| 1-bromo-3-chloropropane | Electrophile | 1.1 - 1.2 | Excess ensures complete conversion |

| Potassium Carbonate ( | Base | 2.0 | Anhydrous, granular |

| DMF (N,N-Dimethylformamide) | Solvent | 5-10 Vol | Anhydrous; promotes |

Step-by-Step Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Benzimidazole (1.0 eq) in DMF (5 volumes). Add anhydrous

(2.0 eq). -

Stirring: Stir the suspension at room temperature for 30 minutes. Note: This pre-stirring facilitates partial deprotonation.

-

Addition: Add 1-bromo-3-chloropropane (1.2 eq) dropwise over 10 minutes.

-

Critical Control Point: Do not dump the reagent at once; exothermic spikes can lead to bis-alkylation (quaternization).

-

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

-

Monitoring: Check via TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1). The product usually has a higher

than the starting material.

-

-

Quenching: Cool the mixture to room temperature. Pour the reaction mass into 10 volumes of ice-cold water. The product may precipitate as an oil or solid.[1]

-

Extraction: Extract with Ethyl Acetate (

volumes). -

Washing: Wash the combined organic layer with water (

) to remove residual DMF, followed by brine ( -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Method B: Phase Transfer Catalysis (Green/Scalable)

Ideal for larger batches, avoiding high-boiling solvents like DMF.

Reagents:

-

Solvent: Toluene or Acetonitrile.

-

Base: NaOH (powdered or 50% aq. solution).

-

Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (1-5 mol%).

Protocol:

-

Suspend Benzimidazole (1.0 eq) and powdered NaOH (2.0 eq) in Toluene.

-

Add TBAB (0.05 eq).

-

Heat to reflux (or 80°C).

-

Add 1-bromo-3-chloropropane (1.2 eq) dropwise.

-

Reflux for 3-5 hours.

-

Filter off inorganic salts while hot (if using solid NaOH) or separate phases (if using aq. NaOH).[2][3]

-

Concentrate the organic filtrate to obtain the product.[2]

Purification & Characterization

The crude product is often a viscous yellow oil that may solidify upon standing or cooling.

Purification Strategy:

-

Flash Chromatography: Silica gel (230-400 mesh). Eluent: Gradient of 0%

5% Methanol in Dichloromethane (DCM). -

Recrystallization (if solid): Hexane/Ethyl Acetate mixture.

Characterization Data (Expected):

-

Appearance: Pale yellow oil or low-melting solid.

-

NMR (CDCl

- 7.8–7.2 (m, 4H, Aromatic).

-

4.40 (t, 2H,

-

3.50 (t, 2H,

-

2.30 (quint, 2H,

-

Mass Spectrometry (ESI):

(Calculated for

Workflow Visualization

The following diagram illustrates the critical decision nodes and processing steps for the synthesis.

Figure 2: Operational workflow from raw materials to purified intermediate.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation | Ensure |

| Quaternization (Bis-alkylation) | Excess alkyl halide or high temp | Maintain strict 1.1-1.2 eq of alkyl halide. Keep temp |

| Emulsion during Workup | DMF presence | Wash organic layer thoroughly with water ( |

| Product is dark/tarry | Oxidation or Polymerization | Perform reaction under Nitrogen ( |

References

-

Patent: Process for the preparation of 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones. FR2563518A1.[1] (Describes analogous alkylation using PTC).

-

Protocol: Alkylation reaction method of benzimidazoles compounds. CN101391982A. (Details the use of TBAB and NaOH for benzimidazole alkylation).

-

Academic Article: Recent achievements in the synthesis of benzimidazole derivatives. PMC - NIH. (Overview of benzimidazole reactivity and functionalization).

-

Chemical Data: 1-(3-Chloropropyl)-1H-benzimidazole Properties. Sigma-Aldrich / Merck. (Physical properties and safety data).

Sources

Application Notes & Protocols: The Strategic Utility of 1-(3-Chloropropyl)benzimidazol-2-one in Modern Drug Development

Introduction: The Benzimidazole Scaffold and the Rise of a Key Intermediate

The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone of medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to readily interact with various biopolymers, making it a "privileged scaffold" in drug discovery.[1][2] This has led to the development of a multitude of successful drugs across diverse therapeutic areas, including antiulcer agents (Omeprazole), anthelmintics (Albendazole), and antihistamines (Astemizole).[3][4] Within this vital class of compounds, 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one emerges as a particularly valuable pharmaceutical intermediate. Its bifunctional nature—a reactive chloropropyl side chain attached to a stable benzimidazolone core—provides a versatile handle for synthetic chemists to construct more complex and potent active pharmaceutical ingredients (APIs). This guide provides an in-depth look at the synthesis, application, and safe handling of this critical building block for researchers and drug development professionals.

Part 1: Physicochemical & Safety Profile

A thorough understanding of a chemical intermediate's properties and hazards is paramount for its effective and safe utilization in a laboratory setting.

Key Physicochemical Data

The properties of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one are summarized below. This data is essential for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 62780-89-6 | [5] |

| Molecular Formula | C₁₀H₁₁ClN₂O | [5][6] |

| Molecular Weight | 210.66 g/mol | [5][6] |

| Appearance | White to off-white or very slightly beige crystalline powder | [7][8] |

| Melting Point | 115-125 °C | [9] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone | [8] |

| logP | 1.84 - 2.479 | [9][10] |

| Density | ~1.24 - 1.3 g/cm³ | [8][9] |

GHS Hazard and Safety Information

This intermediate must be handled with appropriate precautions. The Globally Harmonized System (GHS) classification highlights its primary hazards.

| Hazard Class | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5][6] |

| Skin Sensitization | H317 | May cause an allergic skin reaction | [5][6] |

| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects | [5] |

| STOT RE | H373 | May cause damage to organs (CNS) through prolonged or repeated exposure | [5] |

| Hazardous to the Aquatic Environment | H412 | Harmful to aquatic life with long-lasting effects | [5] |

Handling and Storage Protocol:

-

Handling: Wash hands thoroughly after handling.[7][9] Use with adequate ventilation and avoid generating dust.[7][9] Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[10] Avoid contact with skin, eyes, and clothing.[7][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidants.[7][8][9]

Part 2: Synthesis of the Intermediate

The preparation of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one is a critical first step. While multiple synthetic routes exist, a common and effective method involves the N-alkylation of a benzimidazole precursor.

General Synthesis Workflow

The synthesis typically proceeds via the alkylation of a benzimidazole ring with a di-halogenated propane, most commonly 1-bromo-3-chloropropane. The choice of this reagent is strategic; the bromine atom is a better leaving group than chlorine, allowing for a more selective initial reaction at the N-1 position of the benzimidazole ring while leaving the chloro- group intact for subsequent functionalization.

Caption: General workflow for synthesizing the target intermediate.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one and its precursors.[11]

Step 1: N-Alkylation

-

Setup: To a solution of 2-methylthio-1H-benzimidazole (82 parts by weight) in tetrahydrofuran (THF, 500 parts), add water (125 parts), a 50% aqueous solution of sodium hydroxide (48 parts), and a phase-transfer catalyst like N,N,N-triethylbenzenemethanaminium (4 parts).

-

Causality: The phase-transfer catalyst is crucial for transporting the deprotonated benzimidazole anion from the aqueous phase (where NaOH is soluble) to the organic phase (where the alkyl halide is soluble), facilitating the reaction.

-

-

Reagent Addition: Add 1-bromo-3-chloropropane (118 parts) to the mixture.[11]

-

Reaction: Stir and heat the reaction mixture at 60°C for approximately 3 hours.[11]

-

Work-up: After cooling, separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any remaining product. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purification: The crude product, 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole, can be purified by distillation under low pressure to yield the pure intermediate.[11]

Step 2: Oxidative Cyclization to the Benzimidazol-2-one

-

Setup: To a mixture of the N-alkylated intermediate, 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole (5 parts by weight), and acetic acid (50 parts), add a 30% aqueous solution of hydrogen peroxide (6.6 parts) dropwise.[11]

-

Causality: Hydrogen peroxide acts as an oxidant. In the acidic medium provided by acetic acid, it facilitates the conversion of the methylthio group into a better leaving group, leading to cyclization to form the stable benzimidazol-2-one carbonyl.

-

-

Reaction: Heat the reaction mixture to 100°C and stir for one hour.[11]

-

Quenching: Cool the mixture to room temperature and carefully add sodium sulfite (10 parts) to destroy any excess hydrogen peroxide.[11]

-

Isolation & Purification: Remove the solvent under reduced pressure. The residue is then taken up in a suitable solvent like 2-propanol, filtered, and the solvent is evaporated. The final product, 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, is purified by crystallization from a solvent mixture such as 2-propanol/water.[11] A melting point of ~119°C is expected for the pure product.[11]

Part 3: Application in API Synthesis – The Case of Domperidone

The primary utility of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one is as a building block for more complex APIs. It is a known intermediate in the synthesis of Domperidone, a widely used gastrokinetic and antiemetic agent.[11]

Synthetic Pathway to Domperidone

The synthesis involves a nucleophilic substitution reaction where the terminal chlorine on the propyl chain of the intermediate is displaced by the secondary amine of another complex molecule.

Caption: Key reaction step in the synthesis of Domperidone.

Protocol: Synthesis of Domperidone

This generalized protocol outlines the key transformation using the title intermediate.

-

Setup: In a suitable reaction vessel, dissolve 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one and 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one in an appropriate polar aprotic solvent, such as N,N-dimethylformamide (DMF).

-

Reagent Addition: Add a base, such as sodium carbonate (Na₂CO₃), to act as a proton scavenger. Add a catalytic amount of potassium iodide (KI).

-

Causality: The base neutralizes the HCl formed during the reaction, driving the equilibrium towards the product. The iodide from KI can transiently displace the chloride via the Finkelstein reaction, creating a more reactive iodo-intermediate, which accelerates the rate of nucleophilic substitution.

-

-

Reaction: Heat the mixture with stirring (e.g., 80-100°C) and monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

-

Work-up: Once the reaction is complete, cool the mixture and pour it into water to precipitate the crude product.

-

Isolation and Purification: Filter the solid precipitate, wash it thoroughly with water to remove inorganic salts and residual solvent, and then dry it. The crude Domperidone is then purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the final API of high purity.

Broader Pharmaceutical Potential

The benzimidazole core is a versatile pharmacophore, and N-alkylation is a common strategy to modulate biological activity.[2][12] The 1-(3-chloropropyl) side chain enables the introduction of various functional groups, leading to libraries of compounds with potential activities as:

-

Antiviral agents: N-1 substituted benzimidazoles have shown activity against viruses like HIV and Yellow Fever Virus (YFV).[12]

-

Anti-inflammatory agents: Derivatives with substitutions at the N-1 position have been developed as potent anti-inflammatory compounds.[4]

-

Anticancer agents: The benzimidazole scaffold is found in several anticancer drugs, and modifying the N-1 position can influence their activity and selectivity.[2]

-

Antihypertensive agents: Benzimidazole derivatives have been extensively investigated for their potential in treating hypertension.[4]

Conclusion

1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one is more than just a chemical; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined structure, predictable reactivity, and established role in the synthesis of important APIs like Domperidone underscore its value. By understanding its synthesis, reactivity, and safety profile, researchers can effectively leverage this intermediate to accelerate the discovery and development of the next generation of benzimidazole-based therapeutics.

References

-

PrepChem.com. Synthesis of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one. Available at: [Link]

-

Al-Ostath, A., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]

-

Padhy, G. K., et al. (2021). SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES: A BRIEF REVIEW. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet: 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, balance mainly bromo-derivative, ca.90%. Available at: [Link]

- Google Patents. FR2563518A1 - Process for the preparation of 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones.

-

K, N. P., & Kumar, K. R. Green Synthesis of Benzimidazole Derivatives: An Overview of Bulk Drug Synthesis. Available at: [Link]

-

Chung, N. T., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available at: [Link]

-

Padhy, G. K., et al. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry. Available at: [Link]

-

PubChem. 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one. Available at: [Link]

-

JIGS Chemical Limited. 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one. Available at: [Link]

-

Amar Healthcare. Manufacturer of 1-(3-Chloropropyl)-1,3-Dihydro-2H-benzimidazolone CAS No 62780-89-6. Available at: [Link]

-

Al-Mulla, A. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available at: [Link]

-

Srivastava, P., et al. (2021). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PMC. Available at: [Link]

- Google Patents. WO2005028447A1 - Benzimidazole derivates: preparation and pharmaceutical applications.

-

Le, T. H., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. Available at: [Link]

-

Chemsrc. 1-(3-Chloropropyl)-2-benzimidazolidinone | CAS#:62780-89-6. Available at: [Link]

Sources

- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rjlbpcs.com [rjlbpcs.com]

- 4. mdpi.com [mdpi.com]

- 5. 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one | C10H11ClN2O | CID 1810419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one - High-Purity Crystalline Powder at Best Price [jigspharma.com]

- 9. 1-(3-Chloropropyl)-2-benzimidazolidinone | CAS#:62780-89-6 | Chemsrc [chemsrc.com]

- 10. 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one - Safety Data Sheet [chemicalbook.com]

- 11. FR2563518A1 - Process for the preparation of 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones - Google Patents [patents.google.com]

- 12. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Coupling of 1-(3-Chloropropyl)benzimidazole with Amines

Introduction: The Synthetic Value of N-Alkylated Benzimidazoles

The benzimidazole scaffold is a privileged heterocyclic motif integral to numerous FDA-approved drugs and biologically active compounds, demonstrating a wide spectrum of therapeutic activities including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1][2] The functionalization of this core, particularly at the N-1 position, is a critical strategy in medicinal chemistry for modulating a compound's physicochemical properties, target affinity, and pharmacokinetic profile.

1-(3-Chloropropyl)benzimidazole serves as a key intermediate, providing a reactive three-carbon electrophilic linker. Its coupling with a diverse range of primary and secondary amines via nucleophilic substitution is a fundamental and powerful transformation for generating libraries of N-substituted benzimidazole derivatives.[3] This guide provides a detailed exploration of the reagents, mechanistic principles, and robust protocols essential for successfully executing this coupling reaction, aimed at researchers, medicinal chemists, and process development scientists.

Core Principles: The Nucleophilic Substitution (SN2) Pathway

The coupling of 1-(3-chloropropyl)benzimidazole with an amine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[4][5] The reaction's success hinges on the interplay between the nucleophile, the electrophile, the base, and the solvent system.

-

The Nucleophile: The amine, possessing a lone pair of electrons on the nitrogen atom, attacks the electron-deficient methylene carbon adjacent to the chlorine atom.[6]

-

The Electrophile: 1-(3-chloropropyl)benzimidazole provides the electrophilic carbon center.

-

The Leaving Group: The chloride ion is displaced during the reaction. It is a good leaving group as it is the conjugate base of a strong acid (HCl).[4]

-

The Role of the Base: A base is crucial for deprotonating the amine nucleophile (in the case of a primary or secondary amine forming an ammonium salt intermediate) or scavenging the HCl generated, driving the reaction to completion.

-

The Role of the Solvent: The solvent must solubilize the reactants and facilitate the SN2 mechanism, which is favored by polar aprotic solvents.

Reaction Mechanism Diagram

Caption: General SN2 mechanism for amine coupling.

Reagents and Reaction Variables: A Guide to Rational Selection

The choice of reagents is paramount for achieving high yields, minimizing side reactions, and ensuring reproducibility.

Bases

The base neutralizes the protonated amine intermediate or any generated acid. The choice depends on the nucleophilicity of the amine and the desired reaction kinetics.

-

Inorganic Bases (Recommended for most applications):

-

Potassium Carbonate (K₂CO₃) & Cesium Carbonate (Cs₂CO₃): These are the most commonly used bases for this transformation. They are effective, inexpensive, and easy to handle. Cs₂CO₃ is more soluble and basic than K₂CO₃, often leading to faster reactions, but it is also more expensive.

-

Sodium Hydride (NaH): A very strong, non-nucleophilic base used in anhydrous conditions. It is typically reserved for deprotonating very weak nucleophiles but is generally overkill and can be hazardous for standard amine alkylations.[7]

-

-

Organic Bases:

-

Triethylamine (Et₃N) & Diisopropylethylamine (DIPEA): These are tertiary amine bases often used as acid scavengers. They are suitable for reactions where a milder, soluble base is preferred. However, they can be more challenging to remove during work-up.

-

Solvents

Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive.

-

N,N-Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO): Excellent choices for dissolving a wide range of reactants and promoting fast reaction rates.[1] Their high boiling points allow for a wide range of reaction temperatures.

-

Acetonitrile (MeCN): A versatile polar aprotic solvent with a lower boiling point than DMF or DMSO, which can simplify product isolation.[8]

-

Tetrahydrofuran (THF): A less polar aprotic solvent, often used with stronger bases like NaH.[7]

-

Alcohols (e.g., Ethanol, Isopropanol): As polar protic solvents, they can hydrogen-bond with the amine nucleophile, potentially slowing the reaction rate compared to aprotic solvents.[9] However, they can be effective, especially for more reactive amines, and are considered "greener" solvents.[5]

Additives for Enhanced Reactivity

In cases of slow reactions, particularly with the chloro- starting material, certain additives can significantly accelerate the coupling.

-

Iodide Salts (NaI, KI): The addition of a catalytic amount of an iodide salt can convert the alkyl chloride to the more reactive alkyl iodide in situ via the Finkelstein reaction. The order of halide leaving group ability is I > Br > Cl.[7] This is a highly effective strategy for boosting reaction rates.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Coupling with Primary/Secondary Aliphatic Amines

This protocol is a robust starting point for most aliphatic amines using standard laboratory reagents.

Materials:

-

1-(3-chloropropyl)benzimidazole (1.0 eq)

-

Amine (1.1 - 1.5 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

Sodium Iodide (NaI) (0.1 eq, optional)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (to make a ~0.1-0.2 M solution)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(3-chloropropyl)benzimidazole (1.0 eq), potassium carbonate (2.0-3.0 eq), and sodium iodide (0.1 eq, if used).

-

Add the solvent (DMF or MeCN) to the flask.

-

Add the desired amine (1.1-1.5 eq) to the suspension. Using a slight excess of the amine helps to drive the reaction to completion and minimize potential dialkylation if a primary amine is used.[10]

-

Heat the reaction mixture to 60-80 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water and ethyl acetate. c. Extract the aqueous layer with ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. e. Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.[1]

Protocol 2: Coupling with Weakly Nucleophilic Amines (e.g., Anilines)

Anilines and other aromatic amines are less nucleophilic and may require more forcing conditions.

Materials:

-

1-(3-chloropropyl)benzimidazole (1.0 eq)

-

Aniline derivative (1.2 eq)

-

Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Sodium Iodide (NaI) (0.2 eq)

-

Dimethyl Sulfoxide (DMSO)

Procedure:

-

Follow steps 1-3 from Protocol 1, substituting K₂CO₃ with the stronger base Cs₂CO₃ and using DMSO as the solvent.

-

Heat the reaction mixture to a higher temperature, typically 90-120 °C.

-

Monitor the reaction closely as described in Protocol 1 (reactions may still require 12-48 hours).

-

Perform the work-up and purification as described in Protocol 1. Note that removing DMSO requires careful extraction with water due to its high boiling point and water miscibility.

Summary of Reaction Conditions

The following table provides representative conditions for coupling various amine types. Yields are illustrative and will vary based on the specific substrate.

| Amine Type | Amine Example | Base (eq) | Solvent | Additive (eq) | Temp (°C) | Typical Time (h) |

| Primary Aliphatic | Cyclohexylamine | K₂CO₃ (2.0) | MeCN | NaI (0.1) | 80 | 6-12 |

| Secondary Aliphatic | Morpholine | K₂CO₃ (2.0) | DMF | None | 70 | 4-8 |

| Primary Aromatic | Aniline | Cs₂CO₃ (2.0) | DMSO | NaI (0.2) | 100 | 18-24 |

| Heterocyclic | Piperazine | K₂CO₃ (3.0) | DMF | NaI (0.1) | 80 | 8-16 |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Insufficient temperature. 2. Base is not strong enough or is hydrated. 3. Amine is not nucleophilic enough. 4. Reagents are of poor quality. | 1. Increase reaction temperature. 2. Switch to a stronger base (K₂CO₃ → Cs₂CO₃). Ensure base is anhydrous. 3. Add a catalytic amount of NaI or KI. 4. Verify the purity of starting materials. |

| Formation of Side Products | 1. Dialkylation: (with primary amines) The product amine is more nucleophilic than the starting amine.[7][11] 2. Elimination: High temperatures with sterically hindered bases. | 1. Use a larger excess of the primary amine (2-3 eq) or add the alkyl chloride slowly to the amine solution. 2. Lower the reaction temperature and use a less hindered base (e.g., K₂CO₃). |

| Difficult Purification | 1. Residual high-boiling solvent (DMF/DMSO). 2. Product is highly polar and streaks on silica gel. | 1. Perform thorough aqueous washes during work-up. For DMSO, consider lyophilization from water if the product is stable. 2. Use a different solvent system for chromatography (e.g., CH₂Cl₂/MeOH with 1% NH₄OH) or consider reverse-phase chromatography. |

Experimental Workflow Visualization

Caption: Standard workflow for amine coupling reaction.

References

- BenchChem Technical Support. (2025). Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline.

- Gogoi, P., & Konwar, D. (2006).

- Wan, J. P., et al. (2009). Water mediated chemoselective synthesis of 1, 2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines. Green Chemistry, 11, 1633–1637.

- Khubaeva, et al. (2013). Synthesis of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)- 2 arylbenzimidazoles. As reported in: A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.

- Hartwig, J. F. (2010). Evolution of Palladium-Catalyzed Amination Reactions.

-

ResearchGate. (n.d.). N‐Alkylation of benzimidazole. [Link]

-

Srivastava, P., et al. (2020). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PMC. [Link]

-

Royal Society of Chemistry. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformami. [Link]

-

TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. [Link]

-

Gawande, M. B., & Jayaram, R. V. (2006). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications, 8, 576-582. [Link]

-

Royal Society of Chemistry. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. [Link]

-

ResearchGate. (n.d.). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. [Link]

-

de la Torre, G., et al. (2015). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. PMC. [Link]

-

DTIC. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]

-

Largeron, M., et al. (2016). Catalytic Oxidative Coupling of Primary Amines under Air: A Flexible Route to Benzimidazole Derivatives. DOI. [Link]

- BenchChem. (2025). Application Notes and Protocols: N-Boc-3-Chloropropylamine in Cross-Coupling Reactions for Complex Amine Synthesis.

-

LibreTexts Chemistry. (n.d.). Nucleophilic Substitution Reactions. [Link]

-

White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

-

Kumar, A., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. [Link]

-

ACS Green Chemistry Institute. (2026). N alkylation at sp3 Carbon Reagent Guide. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and anti-microbial activity of some novel benzimidazole derivatives. [Link]

-

Largeron, M. (2020). Recent Advances in the Synthesis of Benzimidazole Derivatives from the Oxidative Coupling of Primary Amines. ResearchGate. [Link]

-

Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis - Amines. [Link]

-

Rasayan Journal of Chemistry. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. [Link]

- Google Patents. (2008).

-

Physics & Maths Tutor. (n.d.). 4.7 AMINES Preparation of primary, secondary and tertiary amines. [Link]

-

ChemistryStudent. (n.d.). Producing Secondary and Tertiary Amines (A-Level). [Link]

-

Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gacariyalur.ac.in [gacariyalur.ac.in]

- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemistrystudent.com [chemistrystudent.com]

- 11. chemguide.co.uk [chemguide.co.uk]

Solvent Selection for Reactions Involving 1-(3-Chloropropyl)benzimidazole: A Comprehensive Guide for Researchers

An Application Note for Scientists and Drug Development Professionals

Abstract

1-(3-chloropropyl)benzimidazole is a valuable heterocyclic building block in medicinal chemistry and materials science, primarily utilized in N-alkylation and cyclization reactions to construct more complex molecular architectures. The success of these transformations is critically dependent on the judicious selection of the reaction solvent. This guide provides a detailed analysis of solvent effects on reactions involving 1-(3-chloropropyl)benzimidazole, offering experimentally grounded protocols and a framework for rational solvent choice. We will delve into the interplay of solvent polarity, proticity, and coordinating ability with reaction mechanisms, regioselectivity, and overall yield.

Introduction: The Pivotal Role of Solvents

The solvent is not merely an inert medium in which a reaction occurs; it is an active participant that can profoundly influence reaction rates, equilibria, and product distributions. For reactions involving 1-(3-chloropropyl)benzimidazole, a molecule possessing a nucleophilic benzimidazole core and an electrophilic chloropropyl chain, the solvent's properties dictate the accessibility and reactivity of these functional groups. Key solvent parameters to consider include:

-

Polarity: The ability of a solvent to solvate charged or polar species. Polar solvents can stabilize charged intermediates and transition states, often accelerating reactions.

-

Proticity: The ability of a solvent to donate a proton (protic) or not (aprotic). Protic solvents can hydrogen bond with reactants and reagents, which can either be beneficial or detrimental depending on the desired reaction pathway.

-

Coordinating Ability: The capacity of a solvent to interact with metal cations or other Lewis acidic species, which can be crucial in catalyzed reactions.

The selection of an appropriate solvent is a multi-faceted decision aimed at maximizing product yield and purity while minimizing side reactions and facilitating downstream processing.

Understanding the Reactivity of 1-(3-Chloropropyl)benzimidazole

1-(3-Chloropropyl)benzimidazole is a bifunctional molecule. The benzimidazole nitrogen (N-1) is nucleophilic, particularly after deprotonation, making it susceptible to reactions with electrophiles. The terminal chlorine on the propyl chain is an electrophilic center, prone to nucleophilic substitution. This dual reactivity allows for its use in a variety of synthetic transformations.

Solvent Selection for Key Reaction Classes

N-Alkylation of Nucleophiles using 1-(3-Chloropropyl)benzimidazole

In this common application, the chloropropyl group of 1-(3-chloropropyl)benzimidazole acts as an alkylating agent for various nucleophiles, such as amines, phenols, and thiols.

Core Principle: The reaction is typically a bimolecular nucleophilic substitution (SN2). The ideal solvent should effectively solvate the nucleophile and the transition state without strongly solvating the alkylating agent to the point of deactivation.

Recommended Solvents:

-

Polar Aprotic Solvents: These are generally the solvents of choice for SN2 reactions.

-

N,N-Dimethylformamide (DMF): Its high polarity effectively solvates cations (from the base) and the transition state. It does not strongly hydrogen bond with the nucleophile, leaving it "naked" and more reactive. DMF has been shown to be an optimal solvent for N-alkylation reactions leading to high yields.[1]

-

Acetonitrile (MeCN): Another excellent polar aprotic solvent that promotes SN2 reactions.

-

Dimethyl Sulfoxide (DMSO): Similar to DMF, its high polarity and aprotic nature accelerate SN2 reactions.

-

-

Ethers:

-

Tetrahydrofuran (THF): A moderately polar aprotic solvent often used, particularly when strong, non-nucleophilic bases like sodium hydride (NaH) are employed.[2] NaH is insoluble in many solvents but reacts on the surface.

-

Causality Behind Solvent Choice: Polar aprotic solvents excel because they solvate the counter-ion of the nucleophile (e.g., K+ from K2CO3), effectively freeing the nucleophile to attack the electrophilic carbon of the chloropropyl group. They do not form a tight solvent shell around the nucleophile through hydrogen bonding, which would hinder its reactivity.

Experimental Protocol: N-Alkylation of a Phenol with 1-(3-Chloropropyl)benzimidazole

Objective: To synthesize a 1-(3-phenoxypropyl)benzimidazole derivative.

Materials:

-

1-(3-chloropropyl)benzimidazole

-

Substituted Phenol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq) and anhydrous DMF (to achieve a concentration of ~0.2 M).

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 15 minutes to allow for the formation of the phenoxide.

-

Add 1-(3-chloropropyl)benzimidazole (1.1 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Solvents for N-Alkylation

| Solvent | Dielectric Constant (Polarity) | Reaction Time | Typical Yield | Notes |

| DMF | 36.7 | 4-8 hours | >85% | Excellent for dissolving reactants and promoting the reaction. |

| Acetonitrile | 37.5 | 6-12 hours | 70-85% | Good alternative to DMF, though slightly longer reaction times may be needed. |

| THF | 7.6 | 12-24 hours | 50-70% | Often used with stronger bases like NaH.[2] |

| Acetone | 20.7 | 8-16 hours | 60-80% | A less common but viable option. |

Visualization: Logical Workflow for N-Alkylation

Caption: Workflow for N-alkylation using 1-(3-chloropropyl)benzimidazole.

Intramolecular Cyclization Reactions

The dual functionality of 1-(3-chloropropyl)benzimidazole allows for intramolecular reactions, where the benzimidazole nitrogen can potentially displace the terminal chloride to form a tricyclic system. However, this is less common than its use as an alkylating agent. More frequently, a nucleophile is first attached to the benzimidazole ring, and then a subsequent intramolecular cyclization occurs.

Core Principle: The solvent must facilitate the initial N-alkylation (if necessary) and then promote the intramolecular cyclization, which is often favored in more dilute solutions to minimize intermolecular side reactions.

Recommended Solvents:

-

High-Boiling Point Polar Aprotic Solvents:

-

DMF and DMSO: Their ability to promote SN2 reactions and their high boiling points allow for the necessary thermal energy to overcome the activation barrier for cyclization.

-

-

Alcohols:

-

Ethanol or Isopropanol: In some cases, particularly when the initial step is a condensation, alcoholic solvents can be effective.[3] They can participate in hydrogen bonding, which may be necessary to activate certain functional groups.

-

Reactions at the Benzimidazole Core

While the primary use of 1-(3-chloropropyl)benzimidazole is as an alkylating agent, reactions can also be performed on the benzimidazole ring itself.

Core Principle: The solvent choice will depend on the specific transformation. For electrophilic aromatic substitution, less polar solvents may be preferred. For reactions involving the N-H of a related benzimidazole precursor, aprotic solvents are crucial.

Recommended Solvents:

-

For reactions at the aromatic ring:

-

For reactions involving deprotonation of the benzimidazole N-H:

-

Anhydrous THF or DMF: Essential when using strong bases like NaH to prevent quenching of the base.[2]

-

Visualization: Solvent Selection Decision Tree

Caption: Decision tree for solvent selection based on reaction type.

Troubleshooting and Optimization

Issue 1: Low Reaction Rate

-

Cause: Insufficient polarity of the solvent, or use of a protic solvent that over-stabilizes the nucleophile.

-

Solution: Switch to a more polar aprotic solvent like DMF or DMSO. Increase the reaction temperature.

Issue 2: Formation of Side Products

-

Cause: Intermolecular side reactions competing with the desired pathway. For N-alkylation of benzimidazoles, poor regioselectivity can be an issue.[2]

-

Solution: For intramolecular reactions, use more dilute conditions. To improve regioselectivity in benzimidazole alkylation, the choice of base and solvent is critical. Using a strong base like NaH in an aprotic solvent like THF can selectively deprotonate the benzimidazole NH, leading to a more nucleophilic anion and favoring alkylation on the ring.[2]

Issue 3: Poor Solubility of Reactants

-

Cause: Mismatch between the polarity of the solvent and the reactants.

-

Solution: Choose a solvent with a polarity that better matches the reactants. A solvent mixture can sometimes be employed to achieve the desired solubility. The solubility of benzimidazole itself is higher in dichloromethane and 2-nitrotoluene compared to chlorobutane and toluene.[6]

Conclusion

The selection of an appropriate solvent is a critical parameter for the successful execution of reactions involving 1-(3-chloropropyl)benzimidazole. For its most common application as an N-alkylating agent in SN2 reactions, polar aprotic solvents such as DMF, acetonitrile, and DMSO are highly recommended due to their ability to promote the desired reaction pathway and enhance reaction rates. The specific choice of solvent and reaction conditions should always be tailored to the specific substrates and desired outcome. By understanding the fundamental principles of solvent effects on reactivity, researchers can optimize their synthetic routes, improve yields, and minimize the formation of unwanted byproducts.

References

-

PrepChem.com. Synthesis of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one. Available from: [Link]

-

ACS Omega. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. Available from: [Link]

- Google Patents. FR2563518A1 - Process for the preparation of 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones.

-

Beilstein Journal of Organic Chemistry. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Available from: [Link]

-

ResearchGate. (PDF) N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Available from: [Link]

-

ResearchGate. Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. Available from: [Link]2-nitrotoluene)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. FR2563518A1 - Process for the preparation of 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones - Google Patents [patents.google.com]

- 5. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

catalytic methods for functionalizing 1-(3-chloropropyl)benzimidazole

Application Note: Catalytic Strategies for the Divergent Functionalization of 1-(3-chloropropyl)benzimidazole

Abstract

1-(3-chloropropyl)benzimidazole (1-CPBZ) serves as a critical "linker-scaffold" intermediate in the synthesis of antihistamines (e.g., substituted clemizoles), antipsychotics, and ion-channel modulators. Its unique architecture presents two distinct orthogonal handles for catalytic functionalization: the C(sp³)-Cl electrophile on the propyl chain and the C(sp²)-H bond at the C2 position of the imidazole ring. This guide details three validated catalytic protocols to exploit these handles, moving beyond stoichiometric Grignard reagents to modern transition-metal catalysis and phase-transfer systems.

Strategic Analysis: The Dual-Handle Scaffold

The 1-CPBZ molecule offers a "Plug-and-Play" architecture. Successful derivatization requires selecting the correct catalytic cycle based on the desired bond formation.

| Target Site | Bond Type | Recommended Catalytic Strategy | Key Advantage |

| Propyl Tail (Cl) | C(sp³)-C(sp²) | Ni-Catalyzed Reductive Coupling | Avoids organometallics; high functional group tolerance. |

| Propyl Tail (Cl) | C(sp³)-Hetero | Phase Transfer Catalysis (PTC) | Industrial scalability; green chemistry (aqueous media). |

| Benzimidazole (C2) | C(sp²)-C(sp²) | Pd-Catalyzed C-H Activation | Atom economy; eliminates need for C2-halogenation. |

Protocol A: Ni-Catalyzed Reductive Cross-Electrophile Coupling

Target: Functionalization of the Propyl Chloride Tail with Aryl Halides

Scientific Rationale: Traditional methods would require converting the alkyl chloride into a Grignard reagent, which is often incompatible with sensitive functional groups on the coupling partner. This protocol utilizes Nickel-catalyzed cross-electrophile coupling (XEC) . The mechanism involves the generation of an alkyl radical from the chloride via Single Electron Transfer (SET) from a low-valent Ni species, which then recombines with an oxidatively added aryl-Ni species.

Diagram: Reaction Workflow

Figure 1: Workflow for Ni-catalyzed Cross-Electrophile Coupling. The Manganese reductant turns over the Ni cycle, allowing two electrophiles to couple.[1]

Experimental Protocol:

-

Reagent Setup:

-

Substrate: 1-(3-chloropropyl)benzimidazole (1.0 equiv, 1.0 mmol).

-

Coupling Partner: Aryl Bromide (1.2 equiv).

-

Catalyst: NiCl₂·glyme (10 mol%).

-

Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%).

-

Reductant: Manganese powder (3.0 equiv, <10 micron particle size preferred).

-

Additive: TMSCl (chlorotrimethylsilane) (10 mol%) or NaI (0.5 equiv) to activate the alkyl chloride.

-

Solvent: DMA (N,N-Dimethylacetamide), anhydrous (0.2 M).

-

-

Procedure:

-

Step 1 (Glovebox/Schlenk): In a flame-dried vial, combine NiCl₂·glyme and dtbbpy. Dissolve in 1 mL DMA and stir for 10 min to form the active green complex.

-

Step 2: Add Mn powder, the aryl bromide, and the benzimidazole substrate.

-

Step 3: Add the remaining DMA and the TMSCl activator.

-

Step 4: Seal the vial and stir vigorously at 60°C for 16–24 hours . Note: Vigorous stirring is crucial to keep Mn suspended.

-

Step 5 (Workup): Dilute with EtOAc, quench with 1M HCl (to dissolve excess Mn), wash with brine, dry over MgSO₄, and concentrate.

-

-

Self-Validation/QC:

-

Color Change: Reaction mixture should turn from green (Ni-precatalyst) to dark brown/black (active catalytic species). If it remains green, the reduction failed (check Mn quality).

-

TLC: The alkyl chloride spot (usually lower Rf than Ar-Br) should disappear.

-

Protocol B: Pd-Catalyzed C2-H Arylation

Target: Direct Functionalization of the Benzimidazole Core

Scientific Rationale:

The C2 proton of N-substituted benzimidazoles is acidic (

Diagram: C-H Activation Cycle

Figure 2: Simplified catalytic cycle for the C2-arylation of benzimidazole via Concerted Metalation-Deprotonation.

Experimental Protocol:

-

Reagent Setup:

-

Substrate: 1-(3-chloropropyl)benzimidazole (1.0 equiv).

-

Coupling Partner: Aryl Iodide (1.5 equiv).

-

Catalyst: Pd(OAc)₂ (5 mol%).

-

Ligand: PPh₃ (10 mol%) or CuI (10 mol%) as a co-catalyst (common in "copper-assisted" variants).

-

Base: Cs₂CO₃ (2.0 equiv).

-

Solvent: 1,4-Dioxane or DMF.

-

-

Procedure:

-

Step 1: Combine substrate, Aryl Iodide, Pd(OAc)₂, Ligand, and Base in a pressure tube.

-

Step 2: Evacuate and backfill with Argon (3x).

-

Step 3: Add anhydrous solvent.

-

Step 4: Heat to 120°C for 12–18 hours .

-

Step 5: Filter through a Celite pad to remove inorganic salts and Pd black.

-

-

Troubleshooting:

-

Issue: Homocoupling of Aryl Iodide. Solution: Slow addition of the Aryl Iodide via syringe pump or switch to Ag₂CO₃ as the base/oxidant.

-

Selectivity: This reaction is highly selective for C2.[2] C4-C7 activation is rare under these conditions.

-

Protocol C: Phase Transfer Catalyzed (PTC) Nucleophilic Substitution

Target: Introduction of Heteroatoms (N, O, S) at the Propyl Chain

Scientific Rationale: The chloride is a moderate leaving group. To react it with nucleophiles (like piperazines or phenols) in a biphasic system (Liquid-Liquid or Solid-Liquid), a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Iodide (TBAI) is essential. TBAI serves a dual role: it transports the nucleophile into the organic phase and performs an in situ Finkelstein reaction, temporarily converting the alkyl-Cl to the more reactive alkyl-I.

Experimental Protocol:

-

Reagent Setup:

-

Substrate: 1-(3-chloropropyl)benzimidazole (1.0 equiv).

-

Nucleophile: Substituted Piperazine or Phenol (1.1 equiv).

-

Base: K₂CO₃ (Solid-Liquid) or 50% NaOH (Liquid-Liquid).

-

Catalyst: TBAI (10 mol%).

-

Solvent: MeCN (Solid-Liquid) or Toluene (Liquid-Liquid).

-

-

Procedure (Solid-Liquid Method - Preferred for hydrolytically sensitive groups):

-

Step 1: Dissolve substrate and nucleophile in MeCN.

-

Step 2: Add solid K₂CO₃ and TBAI.

-

Step 3: Reflux (80°C ) for 6–10 hours.

-

Step 4: Filter hot to remove salts. The filtrate often yields pure product upon cooling or concentration.

-

Summary of Catalytic Methods

| Method | Catalyst System | Primary Application | Reaction Class |

| A | Ni(cod)₂ or NiCl₂ / Mn | C-C bond formation (Aryl-Alkyl) | Reductive Cross-Coupling |

| B | Pd(OAc)₂ / Cs₂CO₃ | C-H Functionalization (C2-Aryl) | C-H Activation |

| C | TBAI (Quat. Salt) | C-N, C-O bond formation | Nucleophilic Substitution ( |

References

-

Ni-Catalyzed Cross-Electrophile Coupling

- Weix, D. J. "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Accounts of Chemical Research, 2015.

-

C-H Activation of Benzimidazoles

- Ackermann, L., et al. "Palladium-Catalyzed Direct Arylation of Azoles with Aryl Chlorides, Tosylates, and Mesylates.

-

Phase Transfer Catalysis (General Principles)

- Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 1971.

-

Benzimidazole Scaffold in Medicinal Chemistry

- Bansal, Y., & Silakram, O. "A review on medicinal importance of benzimidazole derivatives." Bioorganic & Medicinal Chemistry, 2012.

Sources

Troubleshooting & Optimization

optimizing yield of 1-(3-chloropropyl)-1H-benzimidazole synthesis

Technical Support Center: High-Yield Synthesis of 1-(3-chloropropyl)-1H-benzimidazole

Executive Summary & Molecule Identification

Critical Distinction: Before proceeding, verify your target structure. There is frequent confusion between the target 1-(3-chloropropyl)-1H-benzimidazole (aromatic, no carbonyl) and the Domperidone intermediate 1-(3-chloropropyl)-2,3-dihydro-2H-benzimidazol-2-one (contains a carbonyl).[1][2]

This guide focuses on the N-alkylation of 1H-benzimidazole (Structure A).

| Feature | Target: 1-(3-chloropropyl)-1H-benzimidazole | Common Confusion: Benzimidazol-2-one |

| Structure | Aromatic imidazole ring | Cyclic urea (carbonyl at C2) |

| CAS | 62780-84-1 (Generic ref) | 62780-89-6 |

| State | Viscous Oil / Low MP Solid | Solid (MP ~115°C) |

| Reagents | Benzimidazole + 1-bromo-3-chloropropane | Benzimidazol-2-one + 1-bromo-3-chloropropane |

Module 1: Reaction Design & Mechanism

To optimize yield, you must exploit the leaving group differential .[2] The synthesis relies on an SN2 nucleophilic substitution.[2]

-

The Nucleophile: The benzimidazole anion (generated by base).[2]

-

The Strategy: Bromide (Br⁻) is a significantly better leaving group than Chloride (Cl⁻).[1] By controlling temperature and stoichiometry, we force the benzimidazole to attack the bromo-end exclusively, leaving the chloro-end intact for downstream derivatization.[1][2]

Mechanistic Pathway & Side Reactions[1][2]

Figure 1: Reaction pathway showing the critical selectivity required to avoid dimerization (Side Product A).

Module 2: High-Yield Protocols